(S)-3-phenyllactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

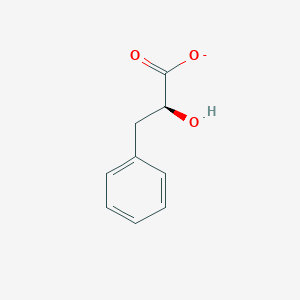

(S)-3-phenyllactate is a (2S)-2-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of (S)-3-phenyllactic acid. It is a 3-phenyllactate and a (2S)-2-hydroxy monocarboxylic acid anion. It is a conjugate base of a (S)-3-phenyllactic acid. It is an enantiomer of a (R)-3-phenyllactate.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Food Preservation:

(S)-3-phenyllactate exhibits potent antimicrobial properties against a range of foodborne pathogens. A study demonstrated its effectiveness when combined with nisin, a well-known bacteriocin. The combination showed enhanced antibacterial activity against pathogens such as Staphylococcus xylosus and Micrococcus luteus, making it a promising candidate for food preservation strategies. The research highlighted that the synergistic effect of nisin and this compound could significantly reduce spoilage in meat and dairy products, thus extending their shelf life .

Mechanism of Action:

The antibacterial mechanism involves disruption of bacterial cell membranes and interference with cell division processes. Scanning electron microscopy revealed that this compound alters the morphology of treated bacteria, indicating its potential to target specific cellular structures . This characteristic makes it a valuable addition to food safety protocols.

Health Benefits

Probiotic Effects:

Recent studies have shown that this compound can enhance healthspan in model organisms like Caenorhabditis elegans. It promotes energy metabolism and stress resilience, suggesting potential benefits in aging and metabolic health . The compound's role in regulating gut microbiota-derived metabolites aligns with broader research on short-chain fatty acids, which are known to positively influence human health.

Anti-inflammatory Properties:

Research indicates that this compound is released from skeletal muscle during exercise and may contribute to the anti-inflammatory effects associated with physical activity. Its levels increase significantly post-exercise, correlating with improvements in insulin sensitivity and reductions in inflammatory cytokines . This positions this compound as a potential therapeutic agent for metabolic disorders.

Pharmaceutical Applications

Antimicrobial Agent:

The compound has been recognized as an ideal antimicrobial agent due to its broad-spectrum activity against both bacteria and fungi. Its use as a feed additive in livestock has been proposed as an alternative to antibiotics, addressing concerns over antibiotic resistance . The ability to inhibit microbial growth without contributing to resistance makes this compound an attractive option in veterinary medicine.

Biotechnological Production:

Innovations in biotechnological processes have enabled the efficient production of this compound through fermentation using lactic acid bacteria. This method not only enhances yield but also ensures the sustainability of production methods . Such advancements are crucial for scaling up applications in food and pharmaceutical industries.

Case Studies

Propiedades

Fórmula molecular |

C9H9O3- |

|---|---|

Peso molecular |

165.17 g/mol |

Nombre IUPAC |

(2S)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1/t8-/m0/s1 |

Clave InChI |

VOXXWSYKYCBWHO-QMMMGPOBSA-M |

SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])O |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.